1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261231-45-1
VCID: VC8225215
InChI: InChI=1S/C11H14ClN3O2S/c1-18-11-13-8(12)6-9(14-11)15-4-2-7(3-5-15)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)
SMILES: CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O
Molecular Formula: C11H14ClN3O2S
Molecular Weight: 287.77 g/mol

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid

CAS No.: 1261231-45-1

Cat. No.: VC8225215

Molecular Formula: C11H14ClN3O2S

Molecular Weight: 287.77 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid - 1261231-45-1

Specification

CAS No. 1261231-45-1
Molecular Formula C11H14ClN3O2S
Molecular Weight 287.77 g/mol
IUPAC Name 1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H14ClN3O2S/c1-18-11-13-8(12)6-9(14-11)15-4-2-7(3-5-15)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)
Standard InChI Key BKYHCPPANKRMRR-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O
Canonical SMILES CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O

Introduction

PropertyValue
CAS Number1261231-45-1
Molecular FormulaC₁₁H₁₄ClN₃O₂S
Molecular Weight287.77 g/mol
Purity (Commercial Samples)≥98%

Synthesis and Manufacturing

The synthesis of 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves multi-step reactions, typically starting with functionalized pyrimidine and piperidine precursors. While detailed protocols are proprietary, general approaches include:

Pyrimidine-Piperidine Coupling

A common strategy involves nucleophilic aromatic substitution (SNAr) between a chloropyrimidine derivative and a piperidine intermediate. For example:

  • 6-Chloro-2-methylsulfanylpyrimidin-4-amine reacts with piperidine-4-carboxylic acid under basic conditions (e.g., K₂CO₃ in DMF).

  • The reaction proceeds via displacement of the chlorine atom, forming the C-N bond between the pyrimidine and piperidine .

Carboxylic Acid Protection/Deprotection

To prevent unwanted side reactions during synthesis, the carboxylic acid group may be protected as a tert-butyl ester (Boc group) and later deprotected using acidic conditions (e.g., HCl in dioxane) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CouplingK₂CO₃, DMF, 80°C, 12h~65%
Deprotection4M HCl in dioxane, RT, 2h>90%

Industrial-scale production employs continuous flow reactors to optimize efficiency, though specific scalability data remain unpublished .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at -20°C for long-term storage. Degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.60–1.85 (m, 4H, piperidine CH₂), 2.45 (s, 3H, SCH₃), 3.10–3.30 (m, 2H, NCH₂), 4.20–4.40 (m, 1H, piperidine CH), 8.25 (s, 1H, pyrimidine H) .

  • IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine) .

Applications in Pharmaceutical Research

Kinase Inhibition

Structural analogs of this compound exhibit protein kinase B (PKB/Akt) inhibition, a target in oncology. The carboxylic acid group enables derivatization into amides or esters, enhancing binding affinity to kinase ATP pockets .

Intermediate for Drug Candidates

The compound serves as a precursor for:

  • Prodrugs: Esterification of the carboxylic acid improves membrane permeability.

  • Targeted therapies: Conjugation to monoclonal antibodies via linker chemistry .

Table 3: Commercial Availability and Pricing

SupplierPurityPrice (1g)
American Custom Chemicals95%$495.72
Crysdot95%$635

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm.

  • Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA.

  • Retention time: 6.8 min .

Mass Spectrometry (MS)

  • ESI-MS: m/z 288.1 [M+H]⁺ (calculated 287.77) .

Future Directions

Further research should prioritize:

  • In vivo pharmacokinetic studies to assess bioavailability.

  • Cocrystallization experiments with kinase targets to elucidate binding modes .

  • Green chemistry approaches to improve synthetic yields and reduce waste.

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